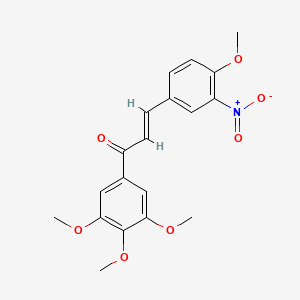![molecular formula C22H22FN3O2S B11049583 4-{2-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049583.png)
4-{2-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(4-Fluorobenzyl)oxy]phenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzyl group, an isopropyl group, and a pyrazolo[3,4-d][1,3]thiazinone core. Its distinct chemical properties make it a subject of interest in medicinal chemistry, materials science, and other research areas.
Preparation Methods
The synthesis of 4-{2-[(4-Fluorobenzyl)oxy]phenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Fluorobenzyl Intermediate: This step involves the reaction of a fluorobenzyl halide with a suitable nucleophile to form the fluorobenzyl intermediate.
Coupling with Phenyl Group: The fluorobenzyl intermediate is then coupled with a phenyl group through a nucleophilic substitution reaction.
Cyclization: The resulting compound undergoes cyclization to form the pyrazolo[3,4-d][1,3]thiazinone core.
Functional Group Modifications:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-{2-[(4-Fluorobenzyl)oxy]phenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{2-[(4-Fluorobenzyl)oxy]phenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Fluorobenzyl)oxy]phenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 4-{2-[(4-Fluorobenzyl)oxy]phenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one include:
4-(4-Fluorobenzyloxy)phenylboronic Acid: This compound shares the fluorobenzyl group and has applications in biomedicine.
Phenylboronic Acid Derivatives: These compounds are used in various chemical reactions and have similar structural features.
BODIPY Dyes: These dyes contain boronic acid groups and are used in bioanalytical applications.
The uniqueness of 4-{2-[(4-Fluorobenzyl)oxy]phenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C22H22FN3O2S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[2-[(4-fluorophenyl)methoxy]phenyl]-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C22H22FN3O2S/c1-13(2)26-21-19(22(27)25-26)20(29-14(3)24-21)17-6-4-5-7-18(17)28-12-15-8-10-16(23)11-9-15/h4-11,13,20H,12H2,1-3H3,(H,25,27) |
InChI Key |
RWZPEQJKRRWZMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC=CC=C3OCC4=CC=C(C=C4)F)C(=O)NN2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049501.png)
![8-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11049505.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11049508.png)
![3-(furan-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049515.png)
![3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanenitrile](/img/structure/B11049523.png)

![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-2-phenylacetamide](/img/structure/B11049544.png)
![4-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline](/img/structure/B11049552.png)
![4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol](/img/structure/B11049558.png)
![4-Amino-1-(3,4-dimethylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11049562.png)
![diethyl (2E)-2-[(1,2-dimethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049570.png)

![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11049589.png)
![Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11049594.png)
